7-Methyloxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound characterized by its unique oxazolo[4,5-b]pyridine core. It is classified under the category of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a scaffold for developing various enzyme inhibitors and receptor ligands, making it a subject of interest in pharmaceutical research.
This compound is synthesized through various chemical methods that involve the manipulation of pyridine derivatives. The synthesis typically requires specific reagents and conditions to achieve the desired structural features of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one. It is primarily used in non-human research settings, particularly in studies related to enzyme inhibition and receptor binding activities.
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one falls under the class of heterocycles, specifically within the oxazole family. Its structure comprises a fused ring system that includes both oxazole and pyridine components, which are known for their pharmacological significance. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity.
The synthesis of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one can be achieved through several methods:
The synthetic pathways often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, reactions involving N-bromosuccinimide or iodine have shown varying success rates depending on the specific substrate used .
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one features a fused ring system consisting of an oxazole ring fused to a pyridine ring. The molecular formula is , with a molecular weight of approximately 136.11 g/mol .
This structural information is critical for understanding its interaction with biological targets.
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one can participate in various chemical reactions:
The reactivity profile of this compound makes it suitable for further derivatization, enhancing its potential applications in drug development .
The mechanism of action for compounds like 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one often involves:
Research indicates that derivatives of this compound have shown promise in inhibiting tumor necrosis factor-alpha production and other inflammatory mediators .
Relevant data from PubChem indicates that this compound has high gastrointestinal absorption but does not readily cross the blood-brain barrier .
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one has several scientific uses:
The construction of the oxazolo[4,5-b]pyridine core typically relies on cyclocondensation reactions starting from appropriately substituted pyridine precursors. The most efficient and widely employed approach involves the cyclodehydration of 2-amino-3-hydroxypyridine derivatives with carbonyl sources. Specifically, 2-amino-5-methylpyridin-3-ol serves as the principal precursor for the target 7-methyloxazolo[4,5-b]pyridin-2(3H)-one. This compound undergoes cyclization upon treatment with phosgene equivalents such as triphosgene or carbonyl diimidazole (CDI), forming the crucial C2 carbonyl group of the oxazolone ring [1]. Alternative, milder cyclizing agents include orthoesters (e.g., triethyl orthoformate or orthoacetate), particularly when catalyzed by reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), yielding the 2-substituted oxazolo[4,5-b]pyridine core [2].
A distinct strategy employs the intramolecular O-acylation of pre-formed carboxamide functionalities. This method involves N-acylating a 2-amino-3-hydroxypyridine derivative, where the carboxyl group is strategically positioned for ring closure. Activation of the carboxylic acid, often using agents like benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or chlorotripyrrolidinophosphonium hexafluorophosphate (PyCloP), facilitates the formation of the oxazole ring via nucleophilic attack by the adjacent phenolic oxygen [10]. Microwave irradiation has emerged as a valuable tool to accelerate these cyclocondensations, significantly reducing reaction times and often improving yields compared to conventional heating [1] [2].
Table 1: Key Cyclocondensation Routes to the 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one Core
Precursor | Cyclizing Agent/Conditions | Product | Reported Yield (%) | Key Advantage |
---|---|---|---|---|
2-Amino-5-methylpyridin-3-ol | Triphosgene, DCM, Base (e.g., Pyridine) | 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one | 65-85 | High selectivity, good yields |
2-Amino-5-methylpyridin-3-ol | Triethyl Orthoformate, DBDMH, Reflux | 7-Methyloxazolo[4,5-b]pyridine | 70-78 | Avoids phosgene use |
2-Amino-5-methylpyridin-3-ol | CDI, DMF, 80-100°C | 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one | 60-75 | Mild conditions, gaseous byproducts |
N-(3-Hydroxy-5-methylpyridin-2-yl)amide | BOP, DIEA, DMF, rt or Microwave | 7-Methyl-2-substituted Oxazolo[4,5-b]pyridine | 55-80 | Access to C2-substituted derivatives |
The 7-methyl group of oxazolo[4,5-b]pyridin-2(3H)-one offers a valuable handle for further structural diversification due to its relatively activated nature. Radical Bromination using reagents like N-bromosuccinimide (NBS) under initiation (e.g., azobisisobutyronitrile, AIBN, or light) selectively targets the benzylic methyl group, yielding the 7-(bromomethyl) derivative. This transformation is typically conducted in refluxing carbon tetrachloride or under solvent-free conditions [7]. The resulting bromomethyl compound serves as a pivotal multifunctional intermediate for nucleophilic displacement reactions. Primary amines readily afford 7-(aminomethyl) derivatives, while oxygen nucleophiles like alcohols or phenols (under base catalysis) yield 7-(alkoxymethyl) or 7-(aryloxymethyl) analogs [7].
Transition-metal catalyzed cross-coupling provides powerful alternatives for modifying the methyl group. Directed ortho-Metalation (DoM) strategies exploit the oxazolopyridinone core as a directing group. Treatment with strong bases like lithium diisopropylamide (LDA) or n-butyllithium (nBuLi) at low temperatures (-78°C) generates the aryllithium species regioselectively ortho to the oxazolone nitrogen, effectively functionalizing the 7-position. Subsequent quenching with electrophiles (e.g., aldehydes, ketones, alkyl halides, disulfides, or chlorosilanes) introduces diverse substituents . Palladium-catalyzed direct C-H functionalization, particularly Pd(0)-catalyzed arylation, represents a highly efficient method. Using aryl halides and catalytic systems like Pd(OAc)₂/PPh₃ or Pd₂(dba)₃/XPhos in the presence of mild bases (e.g., K₂CO₃ or CsOPiv), direct arylation at the 7-methyl group can be achieved with excellent regiocontrol . This method avoids pre-functionalization steps like bromination.
Table 2: Regioselective Functionalization Strategies at the 7-Methyl Position
Reaction Type | Reagents/Conditions | Product | Typical Application |
---|---|---|---|
Radical Bromination | NBS, AIBN or hv, CCl₄, reflux | 7-(Bromomethyl)oxazolo[4,5-b]pyridin-2(3H)-one | Key intermediate for SN2 reactions |
Nucleophilic Displacement | R-NH₂, DIEA, DMF or CH₃CN; R-OH, Base, DMF | 7-(R-aminomethyl) or 7-(R-oxymethyl) derivatives | Introduction of basic/solubilizing groups |
Directed ortho-Metalation | 1. nBuLi or LDA, THF, -78°C; 2. Electrophile (E+) | 7-Substituted Oxazolo[4,5-b]pyridin-2(3H)-one | Direct introduction of C-C, C-S, C-Si bonds |
Palladium-Catalyzed Direct Arylation | Ar-X (X=Br, I), Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100-120°C | 7-Aryloxazolo[4,5-b]pyridin-2(3H)-one | Biaryl synthesis for medicinal chemistry |
Significant efforts have been directed towards optimizing the critical cyclocondensation step to maximize yield and purity of the 7-methyloxazolo[4,5-b]pyridin-2(3H)-one core. The choice of catalyst profoundly impacts the cyclodehydration efficiency. For orthoester-mediated cyclizations, DBDMH (5-10 mol%) acts as a potent catalyst, enabling reactions to proceed efficiently at lower temperatures (80-100°C vs. reflux) and reducing reaction times from hours to minutes under microwave conditions [1]. In palladium-catalyzed direct arylations, ligand selection (e.g., XPhos, SPhos) is crucial for achieving high conversion and minimizing homocoupling byproducts. Solvent optimization plays a dual role: it influences reaction rate and helps control racemization during synthesis. For cyclocondensations involving potentially racemizable centers (though less common with the 7-methyl target itself), replacing polar aprotic solvents like DMF with mixtures such as CH₂Cl₂/DMF (1:1) or toluene/DMF can suppress base-catalyzed side reactions [3] [10].
Temperature control is paramount, particularly for preventing decomposition of sensitive intermediates. Microwave-assisted synthesis offers substantial advantages here, enabling rapid heating to precise temperatures (typically 120-150°C for cyclocondensations). This technology often reduces reaction times from several hours to under 30 minutes while improving yields by 10-25% compared to conventional oil-bath heating [1] [2]. Base selection critically influences both yield and stereochemical integrity when functional groups prone to epimerization are present. Bulky, non-nucleophilic organic bases like 2,4,6-trimethylpyridine (TMP, collidine) or 2,6-di-tert-butyl-4-(dimethylamino)pyridine (DB(DMAP)) significantly suppress racemization compared to standard bases like DIEA or N-methylmorpholine (NMM), especially during coupling steps to build larger molecules incorporating the oxazolopyridinone core [3] [10]. Pre-activation times for coupling reagents should be minimized (3.5-7 min) when using HATU or HBTU to reduce oxazolone formation and subsequent racemization risk.
Table 3: Optimization Parameters and Their Impact on Synthesis
Parameter | Standard Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Catalyst (Orthoester Cyclization) | None (Reflux) | DBDMH (10 mol%), 100°C | Yield ↑ 15-20%, Time ↓ 50-70% |
Solvent (Cyclocondensation) | Neat or DMF | CH₂Cl₂:DMF (1:1) | Reduced racemization risk, Purity ↑ |
Temperature Control | Conventional Heating (Oil Bath) | Microwave Irradiation (120-150°C, sealed vial) | Time ↓ 80-90%, Yield ↑ 10-25%, Purity ↑ |
Base (Functionalization) | DIEA or NMM | 2,4,6-Trimethylpyridine (TMP) | Racemization ↓ (≤1% vs 5-33%), Yield ↑ |
Pre-activation Time (Coupling) | Immediate use or >10 min | 3.5 - 7.0 min (for HBTU/HATU with HOBt/TMP) | Reduced oxazolone formation, Purity ↑ |
The synthesis of 7-methyloxazolo[4,5-b]pyridin-2(3H)-one and its derivatives employs both solution-phase and solid-phase methodologies, each offering distinct advantages and limitations depending on the application. Solution-phase synthesis remains the predominant method for large-scale production and initial scaffold exploration. Classical cyclocondensations (e.g., using triphosgene or orthoesters with precursors like 2-amino-5-methylpyridin-3-ol) are typically performed in solution. This approach benefits from straightforward reaction monitoring (TLC, NMR sampling) and established purification techniques (crystallization, column chromatography). Industrial routes, such as the one described for the analgesic oxazolo[4,5-b]pyridine derivative ZSET1446/ST101 (involving a 7-methyl precursor), rely heavily on multi-step solution-phase chemistry culminating in cyclization and functionalization [7]. Scale-up in solution is generally more straightforward, with reaction volumes easily adjusted and workup procedures adaptable to standard plant equipment. However, solution-phase synthesis can suffer from lower yields in multi-step sequences due to intermediate isolation losses and challenges in driving reactions to completion for steps with unfavorable equilibria [7].
Solid-phase synthesis (SPS) finds its niche primarily in the parallel synthesis of libraries based on the 7-methyloxazolo[4,5-b]pyridinone scaffold, particularly when integrated into peptide-mimetic structures or combinatorial arrays. The core heterocycle or a suitably protected precursor (e.g., 2-amino-3-hydroxy-5-methylpyridine with an acid-labile protecting group like Boc or Fmoc on nitrogen) can be anchored to resins such as Wang, Rink amide, or 2-chlorotrityl chloride resin. Subsequent on-resin cyclization (e.g., using BOP/DIEA or PyBOP/collidine) followed by functionalization of the 7-methyl group (e.g., NBS bromination then displacement with amines) enables rapid diversification [3] [10]. The primary advantages of SPS include simplified purification (filtration and washing steps remove excess reagents and soluble byproducts) and inherent suitability for automation. However, SPS presents significant challenges: on-resin reaction monitoring is less precise (often relying on color tests or cleavage of small aliquots), loading efficiency critically impacts final product yield and purity, and the risk of racemization during amino acid couplings to the scaffold is a major concern. Studies on cysteine-containing peptides highlight that coupling agents like HBTU/HOBt with the hindered base TMP minimize racemization (<1%) compared to DIEA or NMM (5-33%) [3] [10]. This finding is directly applicable to functionalizing oxazolopyridinone scaffolds bearing chiral centers or when incorporating them into peptide chains. Resin cleavage conditions (e.g., high TFA concentrations) can also limit compatibility with acid-sensitive functional groups introduced during diversification. While SPS excels for generating diverse sets of analogs for structure-activity relationship (SAR) studies rapidly, solution-phase methods are generally preferred for the synthesis of bulk quantities of individual target molecules due to scalability and established process chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: